N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2-cyclopentylidenepropanamide
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Overview
Description
N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2-cyclopentylidenepropanamide is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopentylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2-cyclopentylidenepropanamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the hydroxymethyl group. The final step involves the formation of the cyclopentylidene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2-cyclopentylidenepropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The cyclopentylidene moiety can be reduced to a cyclopentyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the cyclopentylidene moiety results in a cyclopentyl derivative .
Scientific Research Applications
N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2-cyclopentylidenepropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2-cyclopentylidenepropanamide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors in the nervous system, while the benzyl group may enhance its binding affinity. The compound’s effects are mediated through pathways involving neurotransmitter modulation and receptor activation .
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine: Shares the piperidine and benzyl moieties but lacks the hydroxymethyl and cyclopentylidene groups.
4-hydroxymethylpiperidine: Contains the piperidine and hydroxymethyl groups but lacks the benzyl and cyclopentylidene moieties.
Cyclopentylidene derivatives: Compounds with similar cyclopentylidene structures but different substituents.
Uniqueness
N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2-cyclopentylidenepropanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2-cyclopentylidenepropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-17(19-9-5-6-10-19)20(25)22-21(16-24)11-13-23(14-12-21)15-18-7-3-2-4-8-18/h2-4,7-8,24H,5-6,9-16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHJRFILTIEGHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCCC1)C(=O)NC2(CCN(CC2)CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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